2,2,2-Trifluoroethyl 2-bromopropanoate
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Overview
Description
2,2,2-Trifluoroethyl 2-bromopropanoate is an organic compound with the molecular formula C5H6BrF3O2. It is a derivative of propanoic acid, where the hydrogen atoms are replaced by bromine and trifluoroethyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 2-bromopropanoate typically involves the esterification of 2-bromopropanoic acid with 2,2,2-trifluoroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 2-bromopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium hydroxide in ethanol are used to induce elimination reactions.
Major Products Formed
Nucleophilic Substitution: Products include 2,2,2-trifluoroethyl esters of various functional groups.
Elimination Reactions: The major product is propene, along with trifluoroethanol as a byproduct.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 2-bromopropanoate involves its reactivity with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The trifluoroethyl group, due to its electron-withdrawing nature, influences the reactivity and stability of the compound. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl group but lacks the bromine atom.
2-Bromopropanoic Acid: The parent acid of 2,2,2-Trifluoroethyl 2-bromopropanoate, used in various organic reactions.
Uniqueness
This compound is unique due to the presence of both bromine and trifluoroethyl groups. This combination imparts distinct reactivity and electronic properties, making it valuable in synthetic chemistry and various applications .
Properties
CAS No. |
91676-38-9 |
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Molecular Formula |
C5H6BrF3O2 |
Molecular Weight |
235.00 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2-bromopropanoate |
InChI |
InChI=1S/C5H6BrF3O2/c1-3(6)4(10)11-2-5(7,8)9/h3H,2H2,1H3 |
InChI Key |
DECUXGVYQIDXBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC(F)(F)F)Br |
Origin of Product |
United States |
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